

Moxidectin ABCB1 gene defect safety considerations

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Moxidectin

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Mechanism of Toxicity and Moxidectin Safety

The neurotoxicity of macrocyclic lactones (MLs) in susceptible animals is linked to the **ABCB1-1Δ (or MDR1)** mutation. This mutation results in a dysfunctional P-glycoprotein (P-gp) efflux transporter, which normally protects the brain by limiting drug penetration at the blood-brain barrier [1] [2].

Moxidectin's safer profile is attributed to its distinct chemical structure as a milbemycin, which results in a **weaker interaction with P-gp** compared to avermectins like ivermectin [3] [4]. This reduces its dependence on P-gp for efflux from the brain.

The diagram below illustrates the crucial difference at the blood-brain barrier.

Safety Evidence from MDR1-Mutant Collie Studies

Recent GLP studies conducted specifically on **homozygous MDR1-mutant Collies** provide the highest level of evidence for safety.

Product (Test Article)	Study Model	Dosing Regimen	Key Safety Findings	Neurotoxicity Signs (AVS Score)	Reference
Credelio Quattro (lotilaner, moxidectin, praziquantel, pyrantel)	32 homozygous MDR1-mutant Collies	0x, 1x, 2x, and 5x the MRTD; administered every 28 days for 3 cycles [1]	Well-tolerated with no serious adverse events [1]	No seizures/convulsions, ataxia, mydriasis, or muscle tremors. Salivation/vomiting was observed but was deemed a non-neurological, dose-dependent effect [1]	Parasites & Vectors, 2025
Simparica Trio (sarolaner, moxidectin, pyrantel)	Not specified in search results, but safety is supported by review articles.	Once monthly chewable	"Greater margin of safety compared to ivermectin in dogs with ABCB1 gene-defect" [4]	N/A (Review)	Frontiers in Veterinary Science, 2024

MRTD (Maximum Recommended Therapeutic Dose) for Credelio Quattro: ~0.04 mg/kg **moxidectin**, 40 mg/kg lotilaner, 10 mg/kg praziquantel, and 10 mg/kg pyrantel [1].

Alternative Models for Preclinical Safety Testing

Sourcing and conducting studies with MDR1-mutant Collies can be challenging. The following validated models can serve as alternatives for early-stage toxicity screening.

Model Type	Description	Key Utility	Validation & Limitations
ABCB1-1Δ Knock-in/Knock-out Mouse Model	Genetically engineered mouse: murine <i>Abcb1a</i> replaced with canine <i>ABCB1-1Δ</i> mutant cDNA; <i>Abcb1b</i> knocked out [5].	Screens for neurotoxicity of P-gp substrates; mirrors signs (lethargy, ataxia, tremors) seen in sensitive Collies [5].	Validated with ivermectin, doramectin, moxidectin, and digoxin. Correlates well with canine response [5].
In Vitro Cell Assay	Cell line expressing the canine MDR1 mutation.	Rapid, high-throughput testing to identify potential problem drugs without animal use [2].	Newer methodology; promising for early screening. Check WSU PrIME for development status [2].

The typical workflow for employing these models is outlined below.

FAQs for Researchers

Q1: Why is moxidectin considered safer for ABCB1-mutant dogs than ivermectin? The primary reason is pharmacodynamic: **moxidectin**, a milbemycin, has a **weaker binding affinity for mammalian P-glycoprotein** compared to avermectins like ivermectin [3]. This reduces its accumulation in the brain of animals with a dysfunctional blood-brain barrier.

Q2: What are the critical clinical signs of neurotoxicity to monitor in our studies? The standardized **Avermectin Sensitivity (AVS) scoring system** should be used. Key signs include [1]:

- Seizures or convulsions
- Ataxia (loss of coordination)
- Depression/lethargy
- Mydriasis (dilated pupils)
- Muscle tremors
- Salivation/drooling

Q3: Where can I find a definitive list of "problem drugs" for ABCB1-mutant animals? The most up-to-date list is maintained by **Washington State University's Program for Individualized Medicine (PrIME)**. The list is compiled from peer-reviewed studies, case reports, and ongoing testing [6] [7].

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